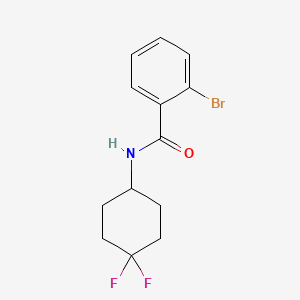

2-bromo-N-(4,4-difluorocyclohexyl)benzamide

Description

2-Bromo-N-(4,4-difluorocyclohexyl)benzamide is a halogenated benzamide derivative characterized by a bromine substituent at the ortho-position of the benzamide ring and a 4,4-difluorocyclohexyl group attached to the amide nitrogen.

Properties

IUPAC Name |

2-bromo-N-(4,4-difluorocyclohexyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrF2NO/c14-11-4-2-1-3-10(11)12(18)17-9-5-7-13(15,16)8-6-9/h1-4,9H,5-8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMLOCSQWMQARD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=CC=C2Br)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4,4-difluorocyclohexyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 4,4-difluorocyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4,4-difluorocyclohexyl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Formation of azido or thiocyanato derivatives.

Reduction: Formation of amine derivatives.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

2-bromo-N-(4,4-difluorocyclohexyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4,4-difluorocyclohexyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Molecular Interactions

Halogen Substitution (Br vs. Cl vs. F)

- 2-Bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide (): DFT studies reveal that bromine enhances hydrogen-bonding interactions and electrostatic stabilization compared to its chloro analog. The larger atomic radius and polarizability of bromine may contribute to stronger van der Waals interactions in crystal packing.

Fluorinated Cyclohexyl Groups

- 4-Bromo-N-cyclohexyl-2-methoxybenzamide (): The non-fluorinated cyclohexyl group adopts a chair conformation, whereas the 4,4-difluorocyclohexyl group in the target compound likely exhibits increased conformational rigidity due to fluorine’s steric and electronic effects. This rigidity may reduce entropy loss upon binding in biological systems.

- N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)-benzamide (): Fluorine atoms participate in short F⋯O (2.982 Å) and Br⋯O (2.977 Å) contacts, stabilizing crystal packing. The target compound’s difluorocyclohexyl group may similarly engage in fluorine-mediated intermolecular interactions.

Crystallographic and Structural Data

Key Observations :

- Bromine’s presence correlates with shorter halogen bonds (e.g., Br⋯O in ).

- Fluorine substituents improve thermal stability and influence crystal packing via F-mediated interactions.

Stability and Reactivity

- Environmental Sensitivity : The stability of 4-Bromo-N-cyclohexyl-2-methoxybenzamide is pH- and temperature-dependent, with methoxy groups enhancing hydrolytic resistance . The difluorocyclohexyl group in the target compound may further improve stability due to fluorine’s electronegativity and hydrophobic character.

- Synthetic Challenges : Brominated benzamides (e.g., ) often require careful handling to avoid debromination, whereas fluorinated analogs () demand anhydrous conditions to prevent hydrolysis.

Biological Activity

2-bromo-N-(4,4-difluorocyclohexyl)benzamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a difluorocyclohexyl group attached to a benzamide moiety. The presence of halogen substituents enhances its chemical reactivity and biological activity.

The biological activity of 2-bromo-N-(4,4-difluorocyclohexyl)benzamide can be attributed to its interaction with various molecular targets within biological systems. Notably, halogenated compounds often exhibit unique binding properties due to their electronegative nature, which can influence enzyme activity and receptor interactions.

Target Interactions

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways.

Biological Activities

Research indicates that 2-bromo-N-(4,4-difluorocyclohexyl)benzamide exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against various bacterial strains.

- Anticancer Potential : Its structural characteristics may confer anticancer properties, making it a candidate for further investigation in cancer therapeutics.

- Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory activity, which is critical in the management of chronic inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits proliferation of cancer cell lines | |

| Anti-inflammatory | Reduces cytokine production in vitro |

Case Study: Anticancer Activity

A study investigated the effects of 2-bromo-N-(4,4-difluorocyclohexyl)benzamide on human cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell growth. Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.

Synthetic Routes and Preparation

The synthesis of 2-bromo-N-(4,4-difluorocyclohexyl)benzamide typically involves:

- Bromination : Introduction of the bromine atom into the benzene ring.

- Fluorination : Selective introduction of fluorine atoms onto the cyclohexyl moiety.

- Amidation : Formation of the amide bond with appropriate amine precursors under controlled conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.